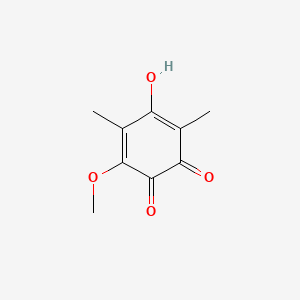![molecular formula C33H34N2O8 B14450003 5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine CAS No. 76054-82-5](/img/structure/B14450003.png)
5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. These modifications can potentially alter its biological activity and chemical properties, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine typically involves multiple steps. The starting material is thymidine, which undergoes selective protection and deprotection reactions to introduce the acetyl and bis(4-methoxyphenyl)(phenyl)methyl groups. Common reagents used in these steps include acetic anhydride for acetylation and bis(4-methoxyphenyl)(phenyl)methyl chloride for the introduction of the bis(4-methoxyphenyl)(phenyl)methyl group. The reactions are usually carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions. Purification steps such as column chromatography or recrystallization would be employed to isolate the final product.
化学反应分析
Types of Reactions
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetyl group can be reduced to a hydroxyl group.
Substitution: The bis(4-methoxyphenyl)(phenyl)methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the acetyl group would yield a hydroxyl derivative.
科学研究应用
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It can be used to study the effects of nucleoside modifications on DNA replication and repair.
Industry: It can be used in the production of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine involves its incorporation into DNA during replication. The modifications on the nucleoside can interfere with the normal function of DNA polymerases, leading to inhibition of DNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells. The specific molecular targets and pathways involved depend on the context of its use.
相似化合物的比较
Similar Compounds
N-Acetyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]cytidine: Similar structure but derived from cytidine instead of thymidine.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-deoxy-2’-propylcytidine: Another nucleoside analog with similar protecting groups.
Uniqueness
5’-O-Acetyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine is unique due to its specific modifications on the thymidine scaffold These modifications can impart distinct biological activities and chemical properties compared to other nucleoside analogs
属性
CAS 编号 |
76054-82-5 |
|---|---|
分子式 |
C33H34N2O8 |
分子量 |
586.6 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C33H34N2O8/c1-21-19-35(32(38)34-31(21)37)30-18-28(29(42-30)20-41-22(2)36)43-33(23-8-6-5-7-9-23,24-10-14-26(39-3)15-11-24)25-12-16-27(40-4)17-13-25/h5-17,19,28-30H,18,20H2,1-4H3,(H,34,37,38)/t28-,29+,30+/m0/s1 |
InChI 键 |
GUNWBDODWSETGG-FRXPANAUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


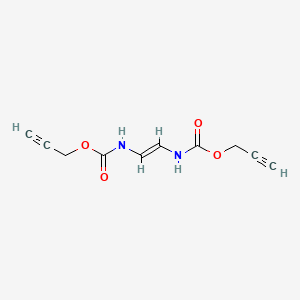
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)
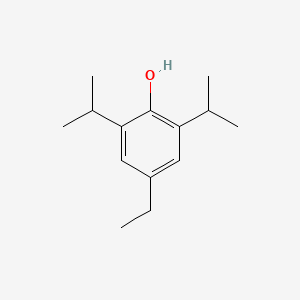

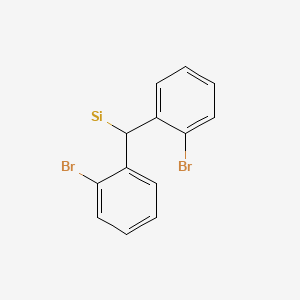




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
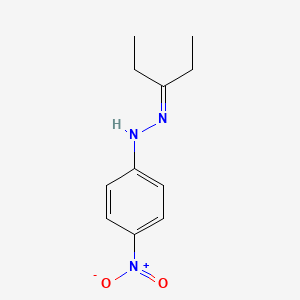
![4-[(4E)-4-[(4-chlorophenyl)methylidene]-2,3-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B14450004.png)
